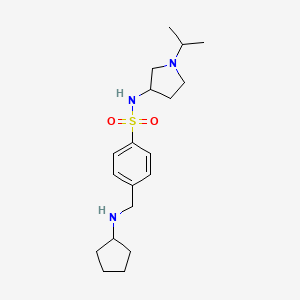
4-((Cyclopentylamino)methyl)-N-(1-isopropylpyrrolidin-3-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Cyclopentylamino)methyl)-N-(1-isopropylpyrrolidin-3-yl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Cyclopentylamino)methyl)-N-(1-isopropylpyrrolidin-3-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the benzenesulfonamide core: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the cyclopentylamino group: This step involves the nucleophilic substitution of a suitable leaving group on the benzenesulfonamide with cyclopentylamine.
Attachment of the isopropylpyrrolidinyl group: This can be done through reductive amination, where the benzenesulfonamide is reacted with 1-isopropylpyrrolidine and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and rigorous purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-((Cyclopentylamino)methyl)-N-(1-isopropylpyrrolidin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides.
Applications De Recherche Scientifique
4-((Cyclopentylamino)methyl)-N-(1-isopropylpyrrolidin-3-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 4-((Cyclopentylamino)methyl)-N-(1-isopropylpyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form strong hydrogen bonds with target proteins, while the cyclopentylamino and isopropylpyrrolidinyl groups enhance its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonamide: The parent compound, known for its broad range of biological activities.
N-(1-isopropylpyrrolidin-3-yl)benzenesulfonamide: A similar compound lacking the cyclopentylamino group.
4-((Cyclopentylamino)methyl)benzenesulfonamide: A similar compound lacking the isopropylpyrrolidinyl group.
Uniqueness
4-((Cyclopentylamino)methyl)-N-(1-isopropylpyrrolidin-3-yl)benzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical properties and biological activities. The presence of both cyclopentylamino and isopropylpyrrolidinyl groups enhances its binding affinity and specificity, making it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C19H31N3O2S |
|---|---|
Poids moléculaire |
365.5 g/mol |
Nom IUPAC |
4-[(cyclopentylamino)methyl]-N-(1-propan-2-ylpyrrolidin-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H31N3O2S/c1-15(2)22-12-11-18(14-22)21-25(23,24)19-9-7-16(8-10-19)13-20-17-5-3-4-6-17/h7-10,15,17-18,20-21H,3-6,11-14H2,1-2H3 |
Clé InChI |
FKSNSQGCSOBQTJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)CNC3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















